Cas no 1595954-24-7 (4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane)

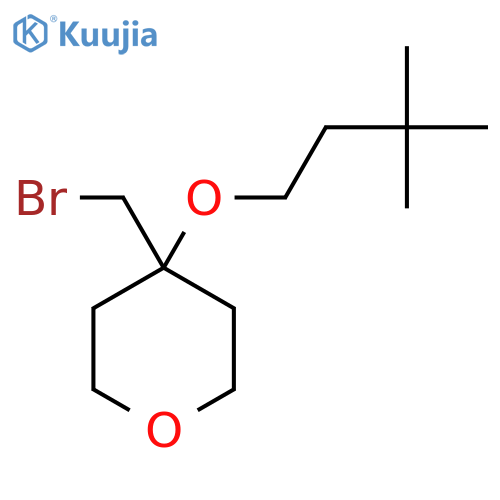

1595954-24-7 structure

商品名:4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane

- EN300-1132515

- 1595954-24-7

-

- インチ: 1S/C12H23BrO2/c1-11(2,3)4-9-15-12(10-13)5-7-14-8-6-12/h4-10H2,1-3H3

- InChIKey: YGMABPXIUPBHLL-UHFFFAOYSA-N

- ほほえんだ: BrCC1(CCOCC1)OCCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 278.08814g/mol

- どういたいしつりょう: 278.08814g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 18.5Ų

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132515-10g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1132515-10.0g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 10g |

$6390.0 | 2023-06-09 | ||

| Enamine | EN300-1132515-5.0g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 5g |

$4309.0 | 2023-06-09 | ||

| Enamine | EN300-1132515-0.25g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1132515-2.5g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1132515-1g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1132515-0.1g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1132515-0.5g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1132515-0.05g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1132515-1.0g |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane |

1595954-24-7 | 1g |

$1485.0 | 2023-06-09 |

4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1595954-24-7 (4-(bromomethyl)-4-(3,3-dimethylbutoxy)oxane) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量